molecular formula C20H25N7O B2842539 3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2320888-95-5

3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Cat. No. B2842539
CAS RN: 2320888-95-5
M. Wt: 379.468
InChI Key: IQERKBVZQRVVFU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a triazolopyridazine ring and a tetrahydrocinnoline ring . It has been identified as an inhibitor of c-Met kinase, a protein involved in many cancers .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several ring structures and functional groups. The triazolopyridazine ring and the tetrahydrocinnoline ring are key components of the molecule . Unfortunately, the specific 3D structure or X-ray diffraction data for this compound is not available in the current literature.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • A study on the metabolism and disposition of BMS-690514, an inhibitor targeting human epidermal growth factor receptors and vascular endothelial growth factor receptors, highlighted the compound's extensive metabolism and absorption dynamics in humans. The research indicated rapid absorption and extensive metabolization via multiple pathways, with excretion occurring through both bile and urine (Christopher et al., 2010).

Neurological Applications

  • Another study explored a novel antagonist for 5-Hydroxytryptamine1A (5-HT(1A)) receptors, showing potential applications in anxiety and mood disorder treatments. This research underscores the importance of targeting specific neurological pathways for therapeutic benefits (Rabiner et al., 2002).

Oncology and Chemotherapy

  • The metabolic fate of irinotecan, a chemotherapy agent, was studied to understand its correlation with treatment-related toxicity. The study's insights into metabolic pathways and the role of glucuronidation could inform the development of treatment strategies with minimized side effects (Gupta et al., 1994).

properties

IUPAC Name

3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-14-21-23-18-6-7-19(25-27(14)18)26-10-8-15(9-11-26)13-28-20-12-16-4-2-3-5-17(16)22-24-20/h6-7,12,15H,2-5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQERKBVZQRVVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)COC4=NN=C5CCCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

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